molecular formula C4H5IO2 B14797992 2-(Iodomethyl)acrylic acid

2-(Iodomethyl)acrylic acid

Cat. No.: B14797992
M. Wt: 211.99 g/mol
InChI Key: AIKYPFBIQJOEBH-UHFFFAOYSA-N
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Description

2-(Iodomethyl)acrylic acid (IUPAC name: 2-(iodomethyl)prop-2-enoic acid) is a halogenated derivative of acrylic acid, characterized by an iodine-substituted methyl group at the α-position of the carboxylic acid. Its molecular formula is C₄H₅IO₂, with a molecular weight of 212.00 g/mol. The iodine atom introduces significant steric and electronic effects, making this compound highly reactive in substitution and polymerization reactions.

The iodine substituent’s polarizability and leaving-group propensity make this compound valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized polymers. Its reactivity is distinct from non-halogenated acrylic acid derivatives, as highlighted in subsequent comparisons.

Properties

Molecular Formula

C4H5IO2

Molecular Weight

211.99 g/mol

IUPAC Name

2-(iodomethyl)prop-2-enoic acid

InChI

InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)

InChI Key

AIKYPFBIQJOEBH-UHFFFAOYSA-N

Canonical SMILES

C=C(CI)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)acrylic acid typically involves the iodination of a precursor compound. One common method is the reaction of acrylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale applications.

Chemical Reactions Analysis

Hydrolysis and Elimination Reactions

  • Hydrolysis : Yields 2-(hydroxymethyl)acrylic acid in aqueous NaOH (pH > 10), with a reaction rate dependent on temperature and solvent polarity .

  • Elimination : At elevated temperatures (>80°C), β-elimination generates acrylic acid and HI as byproducts .

Reaction TypeConditionsMajor ProductByproduct
HydrolysisNaOH, H₂O, 25°C2-(Hydroxymethyl)acrylic acid
EliminationToluene, 120°CAcrylic acidHI

Radical Trapping and Polymerization

The iodomethyl group participates in radical-mediated processes:

  • Radical Trapping : Reacts with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form stable adducts (e.g., methyl 2-(TEMPO-methyl)acrylate) under UV irradiation .

  • Polymerization : Acts as a chain-transfer agent in free-radical polymerization of acrylates, reducing molecular weight distributions by terminating propagating chains .

Mechanistic Insight :

R- + CH₂I–CH₂–COOR’R–CH₂–COOR’+I- \text{R- + CH₂I–CH₂–COOR'} \rightarrow \text{R–CH₂–COOR'} + \text{I- }

Radical intermediates (I- ) reinitiate polymerization or undergo recombination .

Alkylation and Nucleophilic Substitution

The iodomethyl group facilitates alkylation reactions:

  • Protein Modification : Reacts selectively with cysteine residues in folded proteins (e.g., SCP-2L Q111C mutant) under mild conditions (pH 8, 30 min) .

  • Nucleophilic Substitution : Poor reactivity observed in SN2 reactions with amines or thiols due to steric hindrance from the adjacent carbonyl group .

Optimized Conditions for Protein Conjugation :

  • Reagent : 40 eq. iodomethyl-triazole

  • Time : 30 min

  • Yield : >95% conversion (LC-MS analysis) .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals decomposition above 180°C, releasing iodine radicals:

CH₂I–CH₂–COOHΔCH₂=CH–COOH+I- \text{CH₂I–CH₂–COOH} \xrightarrow{\Delta} \text{CH₂=CH–COOH} + \text{I- }

This property limits high-temperature applications but enables controlled radical generation .

Key Challenges and Limitations

  • Competitive Elimination : Dominates over substitution in polar protic solvents .

  • Radical Instability : Iodine radicals generated during decomposition require stabilization (e.g., TEMPO) for controlled reactions .

Scientific Research Applications

2-(Iodomethyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)acrylic acid involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to create complex molecules and materials.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties Applications
2-(Iodomethyl)acrylic acid C₄H₅IO₂ 212.00 Iodomethyl (-CH₂I) High reactivity (iodine as leaving group), polar, UV-sensitive . Pharmaceutical intermediates, polymer cross-linking agents .
Methacrylic acid C₄H₆O₂ 86.09 Methyl (-CH₃) Thermally stable, polymerizable, lower polarity . Production of PMMA plastics, adhesives .
2-Acetamidoacrylic acid C₅H₇NO₃ 145.12 Acetamido (-NHCOCH₃) Polar, hydrogen-bonding capability, bioactivity . Peptide synthesis, enzyme inhibitors .
2-(4-Isobutylphenyl)acrylic acid C₁₃H₁₆O₂ 204.27 4-Isobutylphenyl Hydrophobic, aromatic π-system, UV absorption . Non-steroidal anti-inflammatory drug (NSAID) precursors .
Methyl acrylate C₄H₆O₂ 86.09 Methyl ester (-COOCH₃) Volatile, flammable, polymerizable . Coatings, elastomers, emulsion polymers .

Reactivity and Functional Group Influence

  • Iodine vs. Methyl Groups : The iodine atom in this compound enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., Suzuki couplings) compared to methacrylic acid’s methyl group, which promotes radical polymerization .
  • Amide vs. Iodine : 2-Acetamidoacrylic acid’s acetamido group enables hydrogen bonding and participation in biochemical interactions, unlike the iodine’s role in leaving-group chemistry .
  • Aromatic vs. Aliphatic Substituents : The 4-isobutylphenyl group in 2-(4-isobutylphenyl)acrylic acid imparts hydrophobicity and UV activity, contrasting with the aliphatic iodomethyl group’s polarizability .

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